molecular formula C9H19NO B6605339 2-(2-cyclopentylethoxy)ethan-1-amine CAS No. 883534-24-5

2-(2-cyclopentylethoxy)ethan-1-amine

Cat. No.: B6605339
CAS No.: 883534-24-5
M. Wt: 157.25 g/mol
InChI Key: BYGROGMHTLDYPW-UHFFFAOYSA-N
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Description

2-(2-cyclopentylethoxy)ethan-1-amine is an organic compound with the molecular formula C10H21NO It is characterized by the presence of a cyclopentyl group attached to an ethoxy chain, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopentylethoxy)ethan-1-amine typically involves the reaction of cyclopentyl ethanol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ethoxy chain. The final step involves the reaction of the intermediate product with ammonia or an amine source to introduce the ethanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ catalysts to improve the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopentylethoxy)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(2-cyclopentylethoxy)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-cyclopentylethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)ethanamine
  • 2-(2-ethoxyethoxy)ethanamine
  • 2-(2-azidoethoxy)ethanamine

Uniqueness

2-(2-cyclopentylethoxy)ethan-1-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-cyclopentylethoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-6-8-11-7-5-9-3-1-2-4-9/h9H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGROGMHTLDYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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